3-Azido-1-pentylazetidine
Overview
Description
3-Azido-1-pentylazetidine is a useful research compound. Its molecular formula is C8H16N4 and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azetidine compounds are four-membered heterocyclic compounds that can have various biological targets depending on their specific structures and functional groups. For example, some azetidine derivatives are known to interact with bacterial and viral enzymes .
Mode of Action
The mode of action of azetidine compounds can vary widely. Some azetidine derivatives inhibit the action of enzymes, thereby disrupting the normal functioning of the target organism .
Biochemical Pathways
The biochemical pathways affected by azetidine compounds depend on their specific targets. They could potentially interfere with DNA synthesis, protein synthesis, or other critical biochemical processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of azetidine compounds can vary based on their specific structures. Some azetidine derivatives are known to be metabolized by the liver and excreted in the urine .
Result of Action
The result of the action of azetidine compounds can include the inhibition of growth of bacteria or viruses, or the killing of these organisms .
Action Environment
The action, efficacy, and stability of azetidine compounds can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
3-azido-1-pentylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-12-6-8(7-12)10-11-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMFEIINXOCNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.